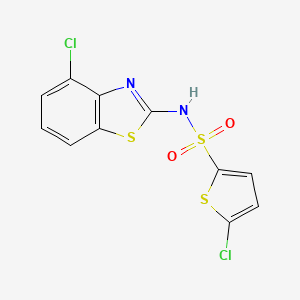

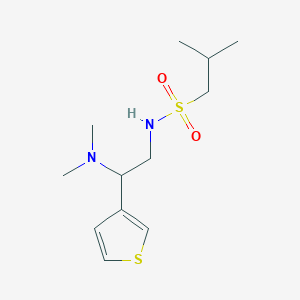

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide” is a derivative of benzothiazole . Benzothiazole derivatives are associated with a wide range of biological activities and have been used in the development of various drugs .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been achieved through various synthetic pathways including esterification, hydrazination, salt formation, and cyclization . For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps .Applications De Recherche Scientifique

Tubulin Polymerization Inhibitors

This compound has been synthesized and evaluated as a tubulin polymerization inhibitor . It has shown promising results in inhibiting the growth of various cancer cells. Specifically, compounds 24 and 33 led to cell cycle arrest at the G2/M phase in a dose-dependent manner by effectively inhibiting tubulin polymerization .

Anti-Cancer Applications

The compound has demonstrated significant anti-cancer properties . It was found to be particularly effective against colon cancer (Caco-2 and HCT-116) and breast cancer (MCF-7 and MDA-MB-231) cells .

Therapeutic Applications

Thiophene and its substituted derivatives, including “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide”, have been reported to possess a wide range of therapeutic properties . These compounds have diverse applications in medicinal chemistry and material science .

Anti-Tobacco Mosaic Virus (TMV) Activity

Preliminary bioassays have indicated that this compound and its derivatives can act against the tobacco mosaic virus (TMV) . They were found to possess promising activity at 500 μg/mL .

Anti-Inflammatory Applications

Thiophene derivatives have been reported to have anti-inflammatory properties . This suggests potential applications of “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide” in the treatment of inflammatory diseases .

Anti-Microbial Applications

Thiophene derivatives have also been reported to have anti-microbial properties . This suggests potential applications of “5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide” in the treatment of microbial infections .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for the development of new anti-tubercular compounds .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall and ultimately, the death of the bacteria .

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it prevents the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . This disruption in the pathway leads to a compromised cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis . By inhibiting the function of DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound weakens the bacterial cell wall, potentially leading to cell death .

Propriétés

IUPAC Name |

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O2S3/c12-6-2-1-3-7-10(6)14-11(18-7)15-20(16,17)9-5-4-8(13)19-9/h1-5H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNZBJOOZZOWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6501207.png)

![2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B6501229.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)

![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)

![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)

![ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B6501251.png)

![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)

![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)